molecular formula C17H23N3O5 B2360529 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-93-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2360529
CAS No.: 900000-93-3
M. Wt: 349.387
InChI Key: NNRYTRAWLQTMTE-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a morpholinopropyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps:

    Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinopropyl group: This step involves the reaction of morpholine with a suitable alkylating agent, such as 3-chloropropylamine, under controlled conditions.

    Coupling through oxalamide linkage: The final step involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with the morpholinopropylamine in the presence of oxalyl chloride, leading to the formation of the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its oxalamide linkage and morpholinopropyl group differentiate it from other similar compounds, potentially offering distinct advantages in terms of reactivity and application potential.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRYTRAWLQTMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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